N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-20-8-7-11(19-20)15(21)18-16-17-14-10-5-3-4-6-12(10)22-9-13(14)23-16/h3-8H,2,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLGCMFSWHYGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromene-Thiazole Intermediate: This step involves the reaction of 2-amino-3-iodo-4H-chromen-4-one with thiourea under copper-mediated conditions to form the chromeno-thiazole scaffold.
Introduction of the Pyrazole Moiety: The chromeno-thiazole intermediate is then reacted with ethyl hydrazinecarboxylate to introduce the pyrazole ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with different molecular targets.
Industrial Applications: The compound may find use in the development of new materials, such as dyes or catalysts, due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrazole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways . For example, the compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
describes pyrazole carboxamide derivatives (e.g., compounds 3a–3e ) synthesized via EDCI/HOBt-mediated coupling. Key structural and physicochemical comparisons:
| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, δ ppm) |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | 8.12 (s, 1H), 7.61–7.43 (m, 10H) |
| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | 8.12 (s, 1H), 7.55–7.43 (m, 9H) |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | 8.12 (s, 1H), 7.63–7.41 (m, 9H), 2.42 (s, 3H) |
| Target Compound | 4H-Chromenothiazol-2-yl, 1-Ethyl | N/A | N/A | Expected signals: ~8.12 (pyrazole-H), 6.5–7.5 (chromene aromatic) |
Key Differences :
- The target compound replaces the aryl groups in 3a–3e with a chromenothiazole system, likely enhancing π-π stacking and planar rigidity.
- The ethyl group on the pyrazole may improve solubility compared to bulkier aryl substituents .
Benzothiazole and Chromene Hybrids
and highlight benzothiazole derivatives (e.g., 5a–m , 6a–b ) with azole substituents. For example:
Comparison :
- The carboxamide linkage in the target compound may offer better metabolic stability compared to thioether or acetamide linkages in 5a–m .
Chromeno-Pyrimidine and Pyrazole Hybrids
synthesizes chromeno-pyrimidine derivatives (e.g., 17: 5-chloro-1-(4-oxo-3-phenyl-4,10-dihydro-3H-chromeno[2,3-d]pyrimidin-2-yl)-3-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile).
Comparison :
- Compound 17 features a pyrazole-carbonitrile group, whereas the target compound has a carboxamide. The carboxamide group may enhance hydrogen-bonding interactions with biological targets.
- The chromenothiazole system in the target compound could exhibit stronger fluorescence properties compared to chromeno-pyrimidines, aiding in bioimaging applications .
Thiazol-2-yl Hydrazine Derivatives
reports N-(4-aryl-thiazol-2-yl)-hydrazine hydrobromides with cardioprotective activity. For example:
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide outperformed Levocarnitine in reducing smooth muscle hypoxia.
Comparison :
- The target compound’s pyrazole carboxamide may offer greater stability than hydrazine derivatives, which are prone to hydrolysis.
- The chromenothiazole system could provide synergistic antioxidant effects, akin to coumarin derivatives .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse sources.
Chemical Structure and Properties
The compound features a unique chromeno-thiazole core structure coupled with a pyrazole moiety. This configuration is significant for its interaction with various biological targets. The molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 293.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the Chromeno-Thiazole Framework : This may involve the condensation of appropriate thiazole and chromene derivatives under controlled conditions.
- Introduction of the Pyrazole Moiety : The pyrazole component is synthesized through hydrazine derivatives reacting with suitable carbonyl compounds.
- Final Coupling Reaction : The carboxamide group is introduced through acylation reactions.
Optimizing reaction conditions such as temperature, pH, and solvent choice is crucial for achieving high yields and purity of the final product.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR, which are critical in various cancers .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory pathways by inhibiting nitric oxide production and cytokine release . This mechanism could be relevant for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazole or thiazole moieties can significantly influence potency and selectivity against biological targets.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. Among these, a derivative similar to this compound showed promising results with an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that a related compound significantly reduced LPS-induced TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Q & A
Q. Basic
- 1H/13C NMR : Essential for confirming regiochemistry of the chromeno-thiazole and pyrazole rings. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Detects carboxamide C=O stretches (~1680 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- HPLC : Critical for assessing purity (>98% in most studies) using C18 columns and acetonitrile/water gradients .
How do structural modifications to the pyrazole ring impact biological activity?
Q. Advanced
- Substituent effects : Ethyl groups at the pyrazole N1 position enhance metabolic stability, while electron-withdrawing groups (e.g., chloro) at C4 increase binding affinity to kinase targets .
- Case study : Replacement of ethyl with bulkier substituents (e.g., isopropyl) reduced solubility but improved selectivity for cancer cell lines (IC50 values: 0.5–5 µM) .
- Methodology : SAR studies require iterative synthesis, in vitro screening (e.g., MTT assays), and docking simulations (AutoDock Vina) to map interactions with ATP-binding pockets .
What contradictions exist in reported biological activity data, and how can they be resolved?
Q. Advanced
- Data conflicts : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for the same kinase) may arise from assay conditions (e.g., ATP concentration) or cell line variability .
- Resolution strategies :
- Standardize assay protocols (e.g., fixed ATP levels in kinase inhibition assays).
- Use isogenic cell lines to isolate target-specific effects .
- Validate findings with orthogonal methods (e.g., SPR for binding affinity) .
What computational approaches are effective for predicting the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock or Schrödinger Suite can model binding to kinases (e.g., EGFR or CDK2), identifying key hydrogen bonds with thiazole N and pyrazole carbonyl .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys33 in EGFR) .
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) but potential CYP3A4-mediated metabolism .
How can intermediates be optimized to improve scalability in academic settings?
Q. Basic
- Key intermediates : Chromeno-thiazole precursors (e.g., 2-hydrazinyl-chromeno[2,3-d]pyrimidin-4-one) are often bottlenecks due to low yields (~15%) .
- Optimization :
- Use continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve reproducibility .
- Replace chromatographic purification with recrystallization (e.g., ethanol/water mixtures) for intermediates .
What in vitro and in vivo models are most relevant for evaluating its therapeutic potential?
Q. Advanced
- In vitro :
- Anticancer : NCI-60 cell panel screening followed by clonogenic assays .
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW264.7 macrophages .
- In vivo :
- Xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) to assess bioavailability .
- PK/PD studies: Plasma half-life (~2–4 hours) and tissue distribution via LC-MS/MS .
How does the chromeno-thiazole moiety contribute to its photophysical properties?
Q. Advanced
- Fluorescence : The conjugated chromene system emits at λmax ~450 nm (quantum yield Φ ~0.3), useful for cellular imaging .
- Applications : Track subcellular localization in live cells (e.g., mitochondrial targeting via TPP conjugation) .
Table 1: Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chromene-thiazole core | Thiourea, EtOH, reflux | 15% | 95% | |
| Pyrazole coupling | EDCl/HOBt, DMF, 60°C | 39% | 98% | |
| Final purification | Column chromatography (SiO2, CH2Cl2/MeOH) | 24% | 99% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
